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Compound of Interest

Compound Name: 2-Chloropentan-3-one

Cat. No.: B101064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Chloropentan-3-one (CAS No. 17042-21-6). Due to the limited availability of

experimentally derived spectra in public databases, this guide utilizes predicted data for

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside typical Infrared

(IR) absorption values for α-chloroketones. This information is presented to aid in the

characterization and analysis of this compound in a research and development setting.

Chemical Structure and Properties
IUPAC Name: 2-chloropentan-3-one[1]

Molecular Formula: C₅H₉ClO[1]

Molecular Weight: 120.58 g/mol [1]

SMILES: CCC(=O)C(C)Cl[1]

InChI Key: ABCRJWMADDBQFJ-UHFFFAOYSA-N[1]

Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2-
Chloropentan-3-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data is valuable for the structural elucidation of 2-Chloropentan-3-one.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Chloropentan-3-one

Protons (Label)
Chemical Shift (δ,
ppm)

Multiplicity Integration

CH₃ (a) 1.12 Triplet 3H

CH₂ (b) 2.65 Quartet 2H

CH (c) 4.45 Quartet 1H

CH₃ (d) 1.65 Doublet 3H

Disclaimer: Data is predicted and may not reflect experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Chloropentan-3-one

Carbon (Label) Chemical Shift (δ, ppm)

C=O (e) 205.0

C-Cl (c) 55.0

CH₂ (b) 35.0

CH₃ (d) 20.0

CH₃ (a) 8.0

Disclaimer: Data is predicted and may not reflect experimental values.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloropentan-3-one is expected to show characteristic absorption

bands for its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for 2-Chloropentan-3-one
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Ketone) ~1725 - 1705 Strong

C-H (Alkyl) ~2985 - 2870 Medium-Strong

C-Cl ~800 - 600 Medium-Strong

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-Chloropentan-3-one is expected to produce a

molecular ion peak and several characteristic fragment ions. The presence of chlorine will

result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular

ion peak.

Table 4: Predicted Mass Spectrometry Data for 2-Chloropentan-3-one

m/z Ion Notes

120/122 [C₅H₉ClO]⁺ Molecular ion peak (M⁺/M⁺+2)

91/93 [C₄H₄ClO]⁺ Loss of ethyl radical

63 [C₅H₃]⁺ Loss of HCl and CO

57 [C₃H₅O]⁺
α-cleavage, loss of C₂H₄Cl

radical

43 [C₂H₃O]⁺
α-cleavage, loss of C₃H₆Cl

radical

Disclaimer: Data is predicted and may not reflect experimental values.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. These protocols are intended as a guide and may require optimization for

specific instrumentation and sample conditions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For a ¹H NMR spectrum, accurately weigh approximately 5-20 mg of 2-Chloropentan-3-
one. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.[2]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

acetone-d₆) in a clean, dry vial.[2][3] Ensure the solvent does not have signals that would

overlap with the analyte peaks.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean 5 mm NMR tube to remove any particulate matter.[4][5]

The final solution height in the NMR tube should be approximately 4-5 cm.[2]

Cap the NMR tube securely and wipe the outside with a lint-free tissue.[2]

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is positioned

correctly using a depth gauge.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence,

spectral width, relaxation delay) and acquire the spectrum.[2]

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

Background Spectrum:
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Ensure the ATR crystal is clean. If necessary, wipe it with a suitable solvent (e.g.,

isopropanol) and a soft, lint-free cloth.

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Sample Analysis:

Place a small drop of liquid 2-Chloropentan-3-one directly onto the center of the ATR

crystal.[6]

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact

between the sample and the crystal.

Acquire the IR spectrum. The infrared beam will pass through the ATR crystal and be

reflected internally. An evanescent wave will penetrate a short distance into the sample,

and the absorbed wavelengths will be detected.[6][7]

Cleaning:

After the measurement is complete, clean the ATR crystal by wiping away the sample with

a soft cloth and, if necessary, a small amount of an appropriate solvent.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

Introduce a small amount of the volatile liquid sample, 2-Chloropentan-3-one, into the

mass spectrometer, typically through a gas chromatography (GC) system or a direct

insertion probe. The sample is vaporized in the ion source.

Ionization:

In the ion source, the gaseous sample molecules are bombarded by a beam of high-

energy electrons (typically 70 eV).[8][9]

This collision ejects an electron from the molecule, forming a positively charged molecular

ion (M⁺). The high energy of the electrons also causes the molecular ion to fragment into
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smaller, characteristic ions.[8][10]

Mass Analysis and Detection:

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

A detector records the abundance of each ion at a specific m/z value, generating a mass

spectrum.[11]

Visualizations
Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of 2-Chloropentan-3-one.

Predicted Mass Spectrometry Fragmentation of 2-
Chloropentan-3-one
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Caption: Predicted major fragmentation pathways for 2-Chloropentan-3-one in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b101064#spectroscopic-data-of-2-chloropentan-3-
one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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